molecular formula C17H23N3O B2632247 N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide CAS No. 881950-38-5

N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide

Cat. No. B2632247
M. Wt: 285.391
InChI Key: WECHDEZLFKPMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields, ranging from drug discovery to materials science1.



Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate2. However, specific synthesis methods for “N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide” are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is not explicitly mentioned in the literature. However, benzimidazoles are a well-known group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases3.



Chemical Reactions Analysis

Specific chemical reactions involving “N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide” are not readily available in the literature. However, benzimidazoles have been shown to exhibit a broad spectrum of biological activities and are used for spectral and catalytic properties3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide” are not readily available in the literature.


Scientific Research Applications

Coordination Chemistry

Research by Schick, Pape, and Hahn (2014) explores the chemistry of N-aminobenzimidazole derivatives and their potential applications in coordination chemistry. They synthesized biazoles featuring benzimidazolium or imidazolium groups, which were then used to create bis(NHC) complexes with potential applications in metal coordination and catalysis (Schick, Pape, & Hahn, 2014).

Antimicrobial Activity

A study by Nam et al. (2010) synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, to evaluate their antimicrobial activities. Some compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacteria and fungi, highlighting their potential as antimicrobial agents (Nam, Dung, Thuong, & Hien, 2010).

Synthesis and Preliminary Screening

Fahmy, El-masry, and Ali Abdelwahed (2001) researched the synthesis of 2-methylbenzimidazole derivatives and their antimicrobial screening. They synthesized various compounds incorporating 2-methylbenzimidazole and found that some showed considerable antimicrobial activity against gram-positive and gram-negative bacteria and yeast (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Radiolabeling and Biological Properties

Lang et al. (1999) synthesized fluorinated derivatives of a compound structurally related to N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide. These derivatives were radiolabeled and their biological properties evaluated, suggesting potential applications in imaging and diagnostic procedures (Lang et al., 1999).

Charge-Transfer Sensitizers

Kohle, Ruile, and Grätzel (1996) reported the synthesis and properties of Ru(II) complexes containing benzimidazole derivatives. These complexes were studied for their charge-transfer properties, which could be significant for applications in photovoltaics or catalysis (Kohle, Ruile, & Grätzel, 1996).

Safety And Hazards

Specific safety and hazard information for “N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is not readily available in the literature. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

Benzimidazoles, including “N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide”, have potential for further research due to their diverse applications in scientific research. They can be utilized in various fields, ranging from drug discovery to materials science1. Further research could explore the synthesis, properties, and potential applications of this compound.


properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-20-15-10-6-5-9-14(15)19-16(20)11-12-18-17(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHDEZLFKPMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.